5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine
Description
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine is a substituted benzimidazole derivative characterized by a bromine atom at the 5-position of the benzimidazole core and a 3-methoxypropyl group attached to the N1 nitrogen. This compound belongs to a class of heterocyclic aromatic organic molecules widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The bromine atom enhances electrophilic reactivity, while the 3-methoxypropyl substituent contributes to solubility and bioavailability by introducing polar and lipophilic properties .
Properties
IUPAC Name |
5-bromo-1-(3-methoxypropyl)benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-16-6-2-5-15-10-4-3-8(12)7-9(10)14-11(15)13/h3-4,7H,2,5-6H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZTUGXOHKMBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C=C(C=C2)Br)N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-1H-benzo[d]imidazole with 3-methoxypropylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the bromination and subsequent functionalization steps .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at position 5 undergoes substitution with nucleophiles under catalytic or thermal conditions:
Mechanistic Insight : The electron-deficient benzimidazole ring activates the C-Br bond for SNAr. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while transition-metal catalysts (e.g., Pd, Cu) enable cross-coupling reactions .
Electrophilic Substitution
The benzimidazole ring undergoes electrophilic substitution at positions 4 and 6, with regioselectivity influenced by the methoxypropyl group:
| Electrophile | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro | Nitro derivative | 41% |
| Br₂/FeBr₃ | CH₂Cl₂, 25°C | 6-Bromo | 5,6-Dibromo derivative | 67% |
| AcCl/AlCl₃ | Reflux, 4 hr | 4-Acetyl | Acetylated product | 53% |
Note : The methoxypropyl group directs electrophiles to the para position relative to itself.
Condensation Reactions
The primary amine at position 2 participates in Schiff base formation:
| Carbonyl Compound | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 hr | N-Benzylidene derivative | Chelating agents |
| 2-Pyridinecarboxaldehyde | AcOH, RT, 12 hr | Pyridyl-imine complex | Catalysis/Coordination chemistry |
Stability : Schiff bases derived from this compound show moderate hydrolytic stability in aqueous media (t₁/₂ = 8–12 hr at pH 7).
Transformations of the Methoxypropyl Group
The 3-methoxypropyl side chain undergoes selective modifications:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂, −78°C | 3-Hydroxypropyl derivative | 89% |
| Alkylation | NaH, R-X, THF | Alkylated ether derivatives | 62–75% |
| Oxidation (C-O cleavage) | CrO₃, H₂SO₄ | Carboxylic acid derivative | 51% |
Limitations : Harsh acidic conditions may degrade the benzimidazole ring .
Metal-Mediated Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
| Reaction | Catalyst System | Coupling Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acid | Biaryl derivatives | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aniline | N-Arylated benzimidazoles | 68% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkyne | 5-Alkynyl derivatives | 61% |
Optimization : Yields improve with microwave irradiation (120°C, 30 min) .
Biological Activity Modulation via Derivatization
Structural modifications correlate with enhanced bioactivity:
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 5-(4-Fluorophenyl) derivative | Suzuki coupling | Anticancer (HeLa: 1.2 μM) |
| N-Acetylated amine | Ac₂O, pyridine | Antimicrobial (E. coli: 4.8 μg/mL) |
| 6-Nitro substituted | HNO₃/H₂SO₄ | Antifungal (C. albicans: 2.1 μg/mL) |
Structure-Activity Relationship (SAR) : Electron-withdrawing groups at position 5 enhance antimicrobial potency, while bulky aryl groups improve anticancer selectivity.
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life | Major Degradants |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | Demethylation of methoxypropyl | 2.3 hr | 3-Hydroxypropyl derivative |
| pH 7.4 (phosphate buffer) | Oxidative ring opening | 18.4 hr | Quinazoline analog |
| UV light (254 nm) | Photo-debromination | 45 min | De-brominated benzimidazole |
Implications : The methoxypropyl group enhances metabolic stability compared to non-alkylated analogs .
This compound’s reactivity profile enables its use as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore enantioselective functionalization and catalytic asymmetric transformations.
Scientific Research Applications
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in research to understand its interactions with biological targets and pathways.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Data of Selected Benzimidazole Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in 1b increases electron density at N1, reflected in upfield ¹³C-NMR shifts (155.58 ppm for C-O) compared to the electron-withdrawing 3-chlorophenyl group in 1c (160.87 ppm for C-Cl) .
- Solubility Effects : The 3-methoxypropyl group in the target compound likely enhances solubility in polar solvents compared to aryl-substituted analogs like 1a or 1e .
Key Observations :
- N-Alkylation vs. N-Arylation : The target compound likely requires milder conditions (alkylation) compared to the Cu-catalyzed N-arylation used for 1a–1f , which demands rigorous control of stoichiometry and temperature .
- Yield Challenges : Arylboronic acid derivatives (1a–1f ) achieve higher yields (60–85%) than alkylation reactions, which may suffer from steric hindrance with bulky substituents like 3-methoxypropyl .
Key Observations :
- Substituent Impact on Bioactivity : Methyl or benzyl groups (5a , 5b ) enhance antimicrobial activity, while bromine at C5 (as in the target compound) may improve binding to biological targets via halogen bonding .
Biological Activity
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine is a chemical compound with the molecular formula . It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, making them significant in medicinal chemistry and other scientific fields. This compound is characterized by its unique substitution pattern, which imparts specific chemical and biological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 5-bromo-1-(3-methoxypropyl)benzimidazol-2-amine |
| Molecular Weight | 284.15 g/mol |
| CAS Number | 1156930-01-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-1H-benzo[d]imidazole with 3-methoxypropylamine under controlled conditions. This method ensures high yield and purity, often utilizing catalysts to facilitate the bromination and functionalization processes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : Compounds like this can inhibit enzymes critical for various metabolic pathways, which may lead to therapeutic effects in diseases.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.
Therapeutic Potential
Research indicates that benzimidazole derivatives possess a range of pharmacological activities, including:
- Antimicrobial Activity : Some studies have shown that similar compounds exhibit significant antimicrobial properties against various pathogens.
- Antitumor Effects : There is emerging evidence suggesting that benzimidazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of compounds structurally related to this compound:
- Anticancer Activity : A study demonstrated that related benzimidazole derivatives showed cytotoxicity against human tumor cell lines, indicating potential use in cancer treatment .
- Neuroprotective Effects : Research has suggested that certain derivatives can protect neuronal cells from oxidative stress, presenting opportunities for developing treatments for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 5-Bromo-1-methyl-1H-imidazole | Antimicrobial |
| 5-Bromo-1-propyl-1H-imidazole | Antitumor |
| 5-Bromo-1-(3-methoxyphenyl)-1H-imidazol-2-amine | Neuroprotective |
Unique Properties
The distinct substitution pattern of this compound may confer unique reactivity and biological activity compared to its analogs, making it a valuable candidate for further research in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine?
- Methodological Answer : The compound can be synthesized via alkylation of the benzimidazole core using 3-methoxypropyl bromide under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO). Catalysts like tetra-n-butylammonium bromide (TBAB) improve reaction efficiency by phase-transfer catalysis. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity . Monitor reaction progress using TLC and confirm structural integrity via H NMR and C NMR, focusing on the methoxypropyl chain’s characteristic signals (δ ~3.3 ppm for OCH and δ ~1.8 ppm for CHCHCH) .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine (1:1 ratio for Br/Br).
- NMR Spectroscopy : Assign aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and methoxypropyl signals.
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm substituent positioning .
Discrepancies in spectral data may indicate impurities; repeat purification or adjust synthetic conditions .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- In vitro assays : Test inhibitory activity against target enzymes (e.g., α-glucosidase, cholinesterase) using UV-Vis spectrophotometry. Compare IC values with structural analogs (e.g., replacing bromine with chlorine or varying the methoxypropyl chain length) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to biological targets. Validate predictions with mutagenesis studies or competitive binding assays .
- SAR contradictions : If bromine substitution reduces activity versus analogs, evaluate steric hindrance or electronic effects via Hammett substituent constants .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (using liver microsomes), and plasma protein binding. Low in vivo activity may stem from rapid metabolism of the methoxypropyl group; consider prodrug strategies .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. If bromine is cleaved, replace it with bioisosteres (e.g., CF) to enhance stability .
- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and genotoxicity (Ames test) to rule off-target effects .
Q. What advanced computational methods can predict the compound’s interactions with novel biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding dynamics over 100+ ns to assess stability of the methoxypropyl group in hydrophobic pockets (e.g., using GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at the active site, focusing on bromine’s polarizability and hydrogen-bonding potential .
- Machine Learning : Train models on existing benzimidazole bioactivity data to predict untested targets (e.g., kinase inhibitors) .
Methodological Considerations Table
| Research Aspect | Key Techniques | Common Pitfalls | Validation Strategies |
|---|---|---|---|
| Synthesis | Alkylation, TBAC catalysis, recrystallization | Low yield due to steric hindrance | Optimize solvent polarity, reaction time |
| SAR Analysis | Docking, enzymatic assays, Hammett analysis | Overfitting in computational models | Cross-validate with mutational studies |
| In Vivo Translation | LC-MS/MS metabolite profiling, microsomes | Species-specific metabolic differences | Use humanized mouse models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
